

Application Notes and Protocols for Boc-Phe(2-Cl)-OH Peptide Coupling

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Compound of Interest

Compound Name: *H-Phe(2-Cl)-OH*

Cat. No.: B556779

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These application notes provide a comprehensive guide to the effective use of N- α -Boc-2-chloro-L-phenylalanine (Boc-Phe(2-Cl)-OH) in peptide synthesis. Due to the steric hindrance imposed by the chlorine atom at the ortho position of the phenyl ring, the coupling of Boc-Phe(2-Cl)-OH can be challenging and requires optimized protocols and potent coupling reagents to achieve high yields and minimize racemization. This document outlines recommended coupling reagents, detailed protocols for both solid-phase and solution-phase synthesis, and a summary of expected performance based on available data for sterically hindered amino acids.

Introduction to Boc-Phe(2-Cl)-OH in Peptide Synthesis

Boc-Phe(2-Cl)-OH is a valuable non-canonical amino acid analog used in the design of peptidomimetics and bioactive peptides. The incorporation of a 2-chlorophenylalanine residue can introduce unique conformational constraints, enhance metabolic stability, and modulate the biological activity of a peptide. However, the bulky chlorine atom near the carboxyl group presents a significant steric barrier during the amide bond formation, making standard coupling conditions often inefficient.

To overcome this challenge, the use of highly reactive coupling reagents is recommended. This guide focuses on protocols employing uronium/aminium and phosphonium salt-based reagents

that have demonstrated superior performance for coupling sterically hindered amino acids.

Recommended Coupling Reagents

For the efficient coupling of Boc-Phe(2-Cl)-OH, the following classes of reagents are recommended over standard carbodiimides like DCC or DIC alone:

- Uronium/Aminium Salts:
 - HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids, offering rapid reaction times and low racemization.
 - HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used and effective coupling reagent, though it may be slightly less reactive than HATU for highly hindered systems.
 - COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminoxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with high reactivity and an improved safety profile as it does not generate potentially explosive benzotriazole byproducts.
- Phosphonium Salts:
 - PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient coupling reagent that avoids the formation of the carcinogenic byproduct HMPA, which can be associated with the older BOP reagent.

Quantitative Data on Coupling Efficiency (Illustrative)

While specific comparative data for Boc-Phe(2-Cl)-OH is limited in the literature, the following table provides an illustrative comparison of the expected performance of recommended coupling reagents based on their general effectiveness with sterically hindered amino acids. Yields and reaction times are dependent on the specific amino acid being coupled to, the solvent, and the scale of the reaction.

Coupling Reagent	Typical Reaction Time	Expected Yield Range	Racemization Risk	Notes
HATU	15 - 60 minutes	90 - 99%	Very Low	Highly recommended for difficult couplings.
HBTU	30 - 90 minutes	85 - 95%	Low	A reliable and cost-effective alternative to HATU.
PyBOP	20 - 75 minutes	88 - 97%	Low	Good for both solution and solid-phase synthesis.
COMU	15 - 60 minutes	90 - 99%	Very Low	Excellent reactivity and enhanced safety profile.

Note: The data presented is an estimation based on the performance of these reagents with other sterically hindered amino acids and should be used as a guideline for optimization.

Experimental Protocols

The following are detailed protocols for the coupling of Boc-Phe(2-Cl)-OH in both solid-phase and solution-phase peptide synthesis.

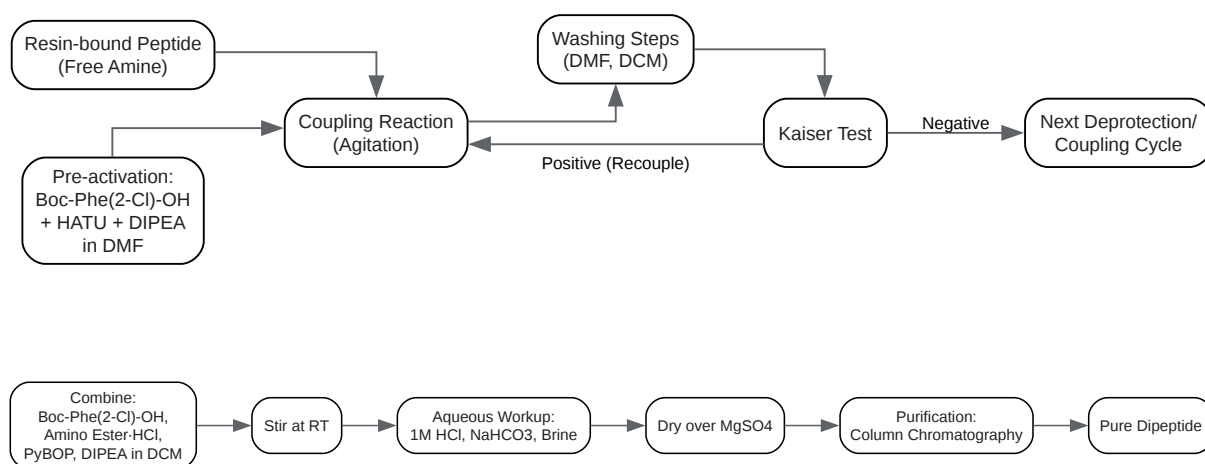
Solid-Phase Peptide Synthesis (SPPS) Protocol using HATU

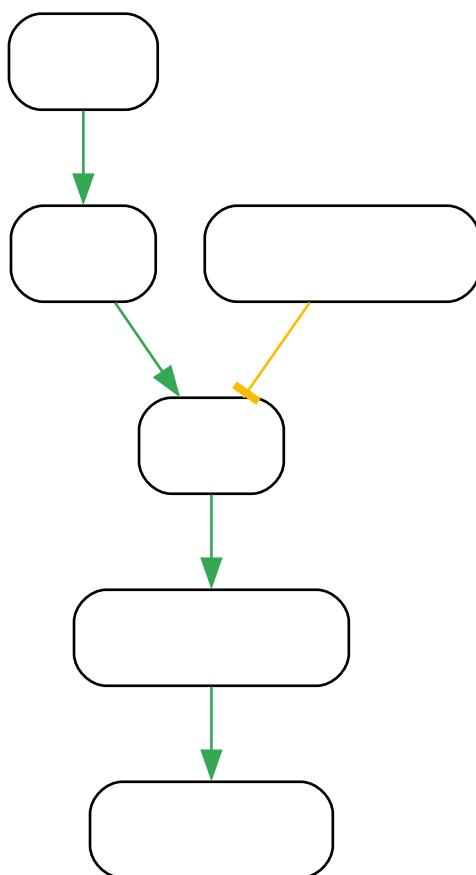
This protocol is suitable for manual or automated peptide synthesis on a resin support (e.g., Merrifield or PAM resin for Boc-SPPS).

Materials:

- Resin-bound peptide with a free N-terminal amine
- Boc-Phe(2-Cl)-OH
- HATU
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine (for Fmoc deprotection if applicable, though this is a Boc protocol)
- Kaiser test kit

Workflow Diagram:





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